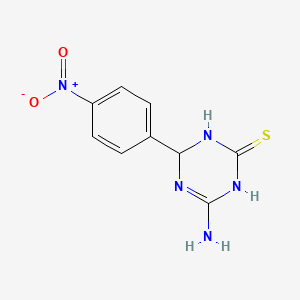

![molecular formula C9H20N2O B1345004 3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine CAS No. 857070-96-3](/img/structure/B1345004.png)

3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine” involves a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The morpholine ring is substituted at the 2 and 6 positions with methyl groups, and at the 4 position with a propylamine group .Physical And Chemical Properties Analysis

The physical form of “3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine” is an oil .Scientific Research Applications

Parkinson’s Disease Research

- Summary of Application : The compound (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (Prottremin) has demonstrated antiparkinsonian activity in vivo on different animal models of Parkinson’s disease (PD) .

- Methods of Application : The derivative was obtained by epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine .

- Results or Outcomes : Prottremin showed potent antiparkinsonian activity in vivo on MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), rotenone, 6-hydroxydopamine (6-OHDA), and haloperidol models of PD on mice and rats at a dose of 20 mg/kg .

Arctic Microbial Metabolite Research

- Summary of Application : The compound (2R,3R,6S,8R)-Methyl Homononactate, a polyketide from Actinomycetes Streptomyces sp. R-527F of the Arctic Region, has been studied .

- Methods of Application : The strain Streptomyces sp. R-527F was separated from marine sediment samples collected in the continental slope of Chukchi Sea .

- Results or Outcomes : The fermentation broth of this strain exhibited antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

Prottremin Derivative Synthesis

- Summary of Application : A new Prottremin derivative, (1R,2R,6S)-2(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol, has been synthesized .

- Methods of Application : The derivative was obtained by an epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine .

- Results or Outcomes : The product yield was 48% after purification .

Synthesis of New Prottremin Derivative

- Summary of Application : A new Prottremin derivative, (1R,2R,6S)-2(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol, has been synthesized .

- Methods of Application : The derivative was obtained by an epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine .

- Results or Outcomes : The product yield was 48% after purification .

Safety And Hazards

properties

IUPAC Name |

3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8-6-11(5-3-4-10)7-9(2)12-8/h8-9H,3-7,10H2,1-2H3/t8-,9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFZHABTMWBHTG-DTORHVGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

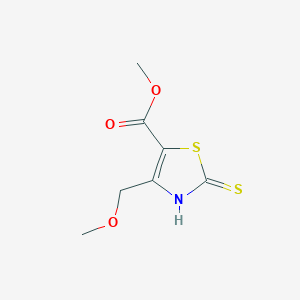

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)